
Imeglimin
Vue d'ensemble
Description
Imeglimin is a novel oral hypoglycemic agent used for the treatment of type 2 diabetes mellitus. It belongs to the tetrahydrotriazine chemical class and is known for its unique mechanism of action that targets mitochondrial bioenergetics to ameliorate insulin resistance and enhance β-cell function . This compound was first approved for use in Japan in June 2021 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Imeglimin hydrochloride can be synthesized through a series of chemical reactions involving the formation of a tetrahydrotriazine ring. The synthesis typically involves the reaction of an aldehyde with metformin under specific conditions . The reaction conditions include the use of solvents such as acetone, methanol, toluene, and formic acid in specific proportions .
Industrial Production Methods: The industrial production of this compound hydrochloride involves high-performance thin-layer chromatography (HPTLC) for both bulk and tablet forms. The method utilizes a mobile phase of acetone, methanol, toluene, and formic acid, with chromatographic separation achieved on silica gel TLC plates .
Analyse Des Réactions Chimiques
Imeglimin undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, which are essential for its metabolic processing.
Reduction: Reduction reactions are also involved in the metabolic pathways of this compound.
Substitution: this compound can participate in substitution reactions, particularly in the presence of specific reagents.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents used in the reactions of this compound include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents such as chlorine and bromine are used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various metabolites that are excreted unchanged in urine, indicating a low extent of metabolism .
Applications De Recherche Scientifique
Imeglimin has a wide range of scientific research applications, including:
Chemistry: this compound is used in the study of mitochondrial bioenergetics and its impact on cellular metabolism.
Biology: Research on this compound focuses on its effects on β-cell function and insulin resistance.
Medicine: this compound is primarily used in the treatment of type 2 diabetes mellitus, with studies showing its efficacy in improving glycemic control
Industry: this compound is used in the pharmaceutical industry for the development of antidiabetic medications.
Mécanisme D'action
Imeglimin exerts its effects through multiple mechanisms:
Mitochondrial Bioenergetics: this compound targets mitochondrial bioenergetics, enhancing the production of adenosine triphosphate (ATP) and improving mitochondrial function.
Insulin Sensitivity: It increases insulin sensitivity in key tissues, including the liver and skeletal muscles.
Oxidative Stress Reduction: this compound reduces oxidative stress by decreasing the production of reactive oxygen species.
Comparaison Avec Des Composés Similaires
Imeglimin is unique compared to other antidiabetic agents due to its dual mechanism of action targeting both insulin resistance and β-cell function. Similar compounds include:
Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitors: Unlike SGLT2 inhibitors, which primarily reduce glucose reabsorption in the kidneys, this compound targets mitochondrial bioenergetics.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: While DPP-4 inhibitors enhance insulin secretion by inhibiting the breakdown of incretin hormones, this compound directly improves β-cell function and insulin sensitivity.
This compound’s unique mechanism of action and its ability to target multiple aspects of type 2 diabetes pathology make it a promising therapeutic option for patients.
Activité Biologique
Imeglimin is a novel oral antidiabetic agent that has garnered attention for its unique mechanism of action, primarily targeting mitochondrial bioenergetics. This compound is structurally related to metformin and has been shown to exert significant biological effects on glucose metabolism, insulin secretion, and mitochondrial function. This article delves into the biological activity of this compound, highlighting its pharmacological properties, clinical efficacy, and safety profile based on diverse research findings.
This compound's mechanism of action is distinct from other antihyperglycemic agents. It primarily enhances mitochondrial function, which is crucial for energy metabolism in cells. The drug modulates the activity of mitochondrial respiratory chain complexes, thereby improving ATP production while reducing reactive oxygen species (ROS) generation .
Key Biological Effects:
- Mitochondrial Function : this compound has been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. This activation occurs in hepatocytes and mouse liver tissues, although its potency is lower than that of metformin .
- Insulin Secretion : this compound enhances glucose-stimulated insulin secretion (GSIS) by improving β-cell responsiveness to glucose. It increases intracellular calcium levels, which promotes insulin granule exocytosis . Additionally, it reduces β-cell apoptosis by mitigating glucotoxicity through improved mitochondrial integrity .
- Glucose Uptake : The compound facilitates increased glucose uptake in skeletal muscles and decreases hepatic glucose production, contributing to overall glycemic control .
Clinical Efficacy
Several clinical trials have investigated the efficacy of this compound in patients with type 2 diabetes. Notably, phase 3 trials have confirmed its effectiveness as both monotherapy and combination therapy.
Summary of Clinical Trials:
In these studies, this compound demonstrated a significant reduction in HbA1c levels compared to placebo, indicating its potential as an effective treatment option for managing type 2 diabetes.
Safety Profile
This compound has shown a favorable safety profile across multiple studies. Adverse events reported were comparable to those experienced by placebo groups. The most common side effects included gastrointestinal disturbances but were generally mild and manageable .
Case Studies
- Case Study on Monotherapy : In a study involving Japanese patients, this compound monotherapy resulted in a significant reduction in HbA1c levels (-0.94%) after 24 weeks, demonstrating its effectiveness as a standalone treatment option .
- Combination Therapy Case : In another trial assessing this compound as an add-on to metformin and sitagliptin, it was found to enhance glycemic control effectively without increasing the incidence of adverse effects compared to monotherapy .
Propriétés
IUPAC Name |
(4R)-6-N,6-N,4-trimethyl-1,4-dihydro-1,3,5-triazine-2,6-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N5/c1-4-8-5(7)10-6(9-4)11(2)3/h4H,1-3H3,(H3,7,8,9,10)/t4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFICWFZTBXUVIG-SCSAIBSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1N=C(NC(=N1)N(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1N=C(NC(=N1)N(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50228237 | |
Record name | Imeglimin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50228237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
775351-65-0 | |
Record name | Imeglimin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=775351-65-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imeglimin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0775351650 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Imeglimin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12509 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Imeglimin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50228237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IMEGLIMIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UU226QGU97 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.